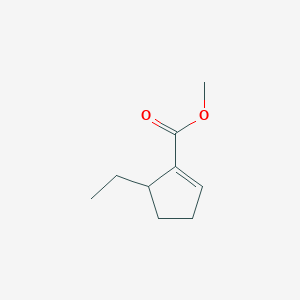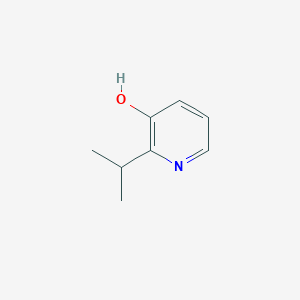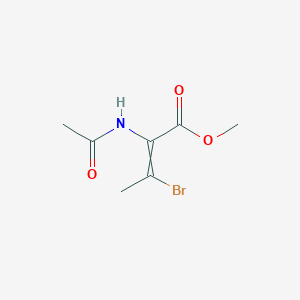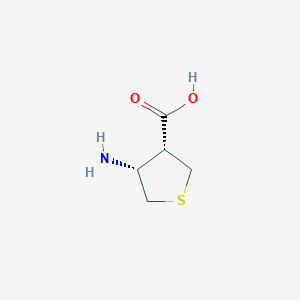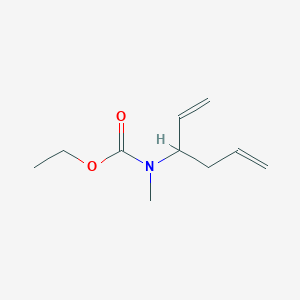
ethyl N-hexa-1,5-dien-3-yl-N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-hexa-1,5-dien-3-yl-N-methylcarbamate, also known as carbaryl, is a widely used insecticide and pesticide. It is a white crystalline solid that is soluble in water, and it is used to control a variety of pests in agriculture, forestry, and horticulture. Carbaryl is a member of the carbamate family of insecticides, which work by inhibiting the activity of the enzyme acetylcholinesterase in the nervous system of insects.
Mécanisme D'action
Carbaryl works by inhibiting the activity of the enzyme acetylcholinesterase in the nervous system of insects. This leads to an accumulation of the neurotransmitter acetylcholine, which causes overstimulation of the nervous system and ultimately leads to paralysis and death of the insect.
Effets Biochimiques Et Physiologiques
Carbaryl has been shown to have both acute and chronic effects on non-target organisms, including humans. Acute effects can include headaches, dizziness, and nausea, while chronic effects can include neurological damage and cancer. Carbaryl has also been shown to be toxic to aquatic organisms, including fish and invertebrates.
Avantages Et Limitations Des Expériences En Laboratoire
Carbaryl is widely used in laboratory experiments to study the effects of insecticides and pesticides on non-target organisms. Its effectiveness against a wide range of pests makes it a useful tool for researchers. However, its toxicity to non-target organisms means that it must be used with caution in laboratory experiments.
Orientations Futures
There are several areas of research that could benefit from further study of ethyl N-hexa-1,5-dien-3-yl-N-methylcarbamate. One area of interest is the development of new insecticides and pesticides that are less toxic to non-target organisms. Another area of interest is the development of new methods for controlling pests that are resistant to ethyl N-hexa-1,5-dien-3-yl-N-methylcarbamate and other insecticides. Finally, there is a need for further research into the long-term effects of ethyl N-hexa-1,5-dien-3-yl-N-methylcarbamate exposure on human health and the environment.
Méthodes De Synthèse
Carbaryl can be synthesized by reacting methyl isocyanate with 1,5-hexadiene in the presence of an acid catalyst. The resulting product is then treated with ethyl alcohol to form ethyl N-hexa-1,5-dien-3-yl-N-methylcarbamate.
Applications De Recherche Scientifique
Carbaryl has been extensively studied for its effectiveness as an insecticide and pesticide. It has been shown to be effective against a wide range of pests, including aphids, mites, and beetles. It is also used to control pests in stored grain and in public health applications, such as controlling mosquitoes that carry diseases like malaria and dengue fever.
Propriétés
Numéro CAS |
171860-18-7 |
|---|---|
Nom du produit |
ethyl N-hexa-1,5-dien-3-yl-N-methylcarbamate |
Formule moléculaire |
C10H17NO2 |
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
ethyl N-hexa-1,5-dien-3-yl-N-methylcarbamate |
InChI |
InChI=1S/C10H17NO2/c1-5-8-9(6-2)11(4)10(12)13-7-3/h5-6,9H,1-2,7-8H2,3-4H3 |
Clé InChI |
PRRLGIKSLYDAQF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N(C)C(CC=C)C=C |
SMILES canonique |
CCOC(=O)N(C)C(CC=C)C=C |
Synonymes |
Carbamic acid, (1-ethenyl-3-butenyl)methyl-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide](/img/structure/B69291.png)
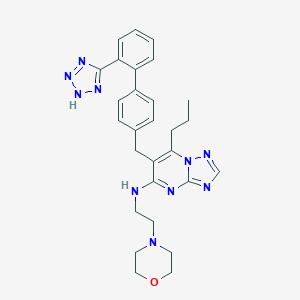
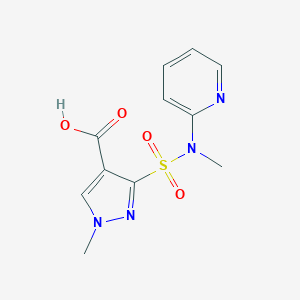
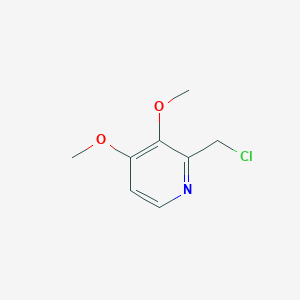
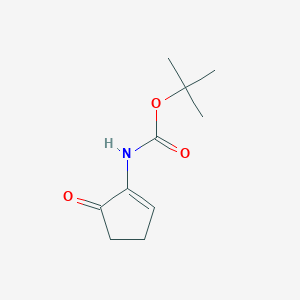
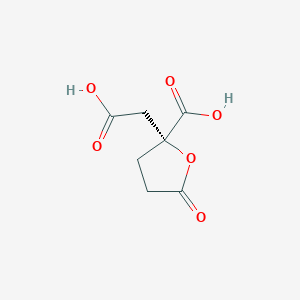
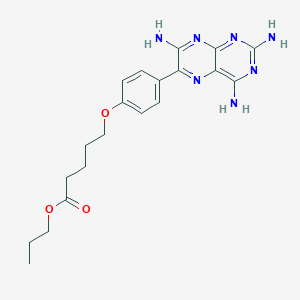
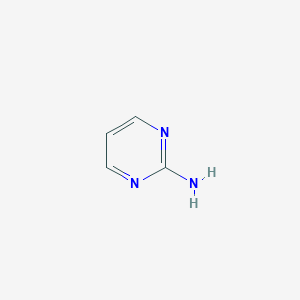
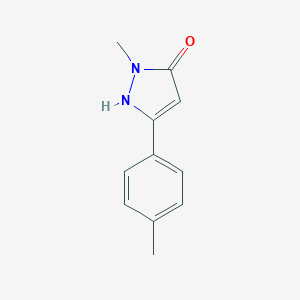
![6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B69323.png)
